1-(3-Fluoro-4-methoxyphenyl)-2-(methylthio)ethan-1-one
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Overview
Description
1-(3-Fluoro-4-methoxyphenyl)-2-(methylthio)ethan-1-one is an organic compound with the molecular formula C10H11FO2S It is a derivative of acetophenone, featuring a fluoro and methoxy substituent on the phenyl ring and a methylthio group on the ethanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-2-(methylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and methylthiomethyl ketone.
Condensation Reaction: The aldehyde and ketone undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Automation: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Using advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methoxyphenyl)-2-(methylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or base to proceed efficiently.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)-2-(methylthio)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)-2-(methylthio)ethan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyacetophenone: A structurally similar compound with a fluoro and methoxy group on the phenyl ring but lacking the methylthio group.
4-Fluoro-3-methoxybenzaldehyde: Another related compound with similar substituents on the phenyl ring but differing in the functional group.
Uniqueness
1-(3-Fluoro-4-methoxyphenyl)-2-(methylthio)ethan-1-one is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
1-(3-Fluoro-4-methoxyphenyl)-2-(methylthio)ethan-1-one is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a substituted phenyl ring, a methylthio group, and a ketone functional group. Its structure can be represented as follows:
Biological Activity
Pharmacological Properties
this compound exhibits a range of biological activities, primarily focusing on its anti-inflammatory and analgesic properties. The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
Inhibition of Cyclooxygenase Enzymes
Research indicates that compounds similar to this compound have shown significant inhibition of COX-1 and COX-2 enzymes. For instance, a related class of compounds demonstrated selectivity with an IC50 value greater than 20 µM for COX-1, suggesting potential therapeutic applications in managing inflammation without common NSAID side effects .
Antioxidant Activity
In vitro studies have also suggested that this compound may possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. The specific mechanisms by which this compound exerts these effects require further investigation.
Case Studies and Research Findings
Study 1: Anti-inflammatory Effects
A study conducted on various substituted phenyl ketones indicated that this compound exhibited significant anti-inflammatory activity in animal models. The results showed a reduction in edema and pain response when administered prior to inflammatory stimuli .
Study 2: Mechanism of Action
Another research effort focused on elucidating the mechanism of action. It was found that the compound interacts with the COX pathway, leading to decreased production of prostaglandins, which are mediators of inflammation. This was corroborated by molecular docking studies that predicted strong binding affinities to COX enzymes .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C10H11FO2S |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C10H11FO2S/c1-13-10-4-3-7(5-8(10)11)9(12)6-14-2/h3-5H,6H2,1-2H3 |
InChI Key |
CQYFLLJVFGKMJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC)F |
Origin of Product |
United States |
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